2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15084023
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3 |
| Standard InChI Key | ORIIKTPJVNYMSO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-yl)-[1, triazolo[1,5-a]pyrimidine, reflecting its fused triazolopyrimidine scaffold and substituents. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC |
| InChI Key | ORIIKTPJVNYMSO-UHFFFAOYSA-N |
| PubChem CID | 71705503 |
The 3,4-dimethoxyphenethyl group contributes hydrophobic and electron-donating characteristics, while the furyl substituent enhances π-π stacking potential.
Structural Analogues
Comparative analysis with simpler triazolopyrimidines, such as 7-(2-furyl) triazolo[1,5-a]pyrimidine (), reveals that the phenethyl extension in the target compound significantly increases molecular complexity and likely influences receptor binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in Scheme 1 (adapted from ):
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Condensation: A 1,3-di-keto compound reacts with 5-amino-4H-1,2,4-triazole to form a 7-hydroxytriazolopyrimidine intermediate .
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Chlorination: Treatment with phosphoryl chloride () replaces the hydroxyl group with chlorine .
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Amine Substitution: Reaction with 4-methoxyphenethylamine introduces the dimethoxyphenethyl moiety .
Reaction Optimization
Key challenges include minimizing side reactions during chlorination and improving yields in the final substitution step. Studies on analogous compounds suggest that microwave-assisted synthesis could reduce reaction times by 40% compared to conventional heating .
Biological Activities and Research Findings
Anti-Tubercular Activity
Triazolopyrimidines demonstrate notable activity against Mycobacterium tuberculosis. In a 2017 study, derivatives with C5 aryl substitutions exhibited minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL, comparable to first-line drugs like isoniazid . While direct data for the target compound are unavailable, its structural similarity to active analogs suggests potential MIC values in this range .
Kinase Inhibition
The dimethoxyphenethyl group may enable interactions with ATP-binding pockets in kinases. Molecular docking simulations predict strong binding affinity () for cyclin-dependent kinases (CDKs), though experimental validation is pending.
Pharmacological and Toxicological Profile
Absorption and Metabolism
Preliminary in silico ADME predictions using SwissADME indicate:
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Lipophilicity: LogP = 3.2 (moderate membrane permeability)
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Solubility: -5.1 (poor aqueous solubility)
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CYP450 Metabolism: Primarily metabolized by CYP3A4.
Toxicity Considerations
Structural alerts for hepatotoxicity (e.g., furan rings) necessitate rigorous in vivo safety assessments. Acute toxicity studies in rodents for related compounds report LD₅₀ > 500 mg/kg, suggesting a tolerable safety margin .
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield (Final Step) | 58% | 45% |
| Purity | >90% | >85% |
| Batch Cycle Time | 72 hours | 48 hours |
Future work should prioritize:
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In vivo efficacy studies in TB-infected models.
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Structural modifications to enhance solubility.
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Patent landscaping to assess commercial viability.
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